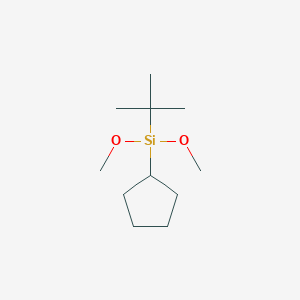
Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy-: is an organosilicon compound characterized by the presence of a cyclopentyl group, a tert-butyl group, and two methoxy groups attached to a silicon atom. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- typically involves the reaction of cyclopentylmagnesium bromide with tert-butylchlorosilane, followed by the introduction of methoxy groups through a methanolysis reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol groups.
Reduction: The silicon atom can be reduced to form silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are used under controlled conditions.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex structures. The methoxy groups enhance the compound’s reactivity by providing sites for further chemical modification.
Comparaison Avec Des Composés Similaires
- Silane, cyclopentyl(1,1-dimethylethoxy)dimethoxy-
- Silane, cyclopentyl(1,1-dimethylethyl)trimethoxy-
Comparison: Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- is unique due to its specific combination of cyclopentyl and tert-butyl groups, which impart distinct steric and electronic properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
148913-88-6 |
|---|---|
Formule moléculaire |
C11H24O2Si |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
tert-butyl-cyclopentyl-dimethoxysilane |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(12-4,13-5)10-8-6-7-9-10/h10H,6-9H2,1-5H3 |
Clé InChI |
VMDQOUFBCDKESZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1CCCC1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
![[1,3]Thiazolo[4,5-c]quinolin-4-amine](/img/structure/B14260113.png)
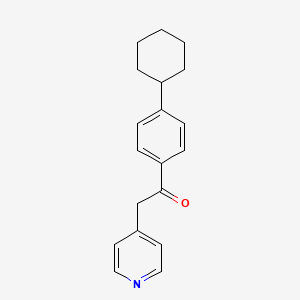

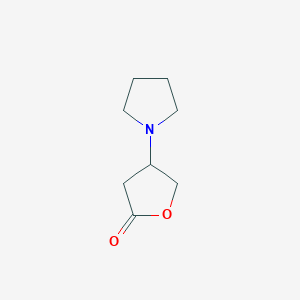
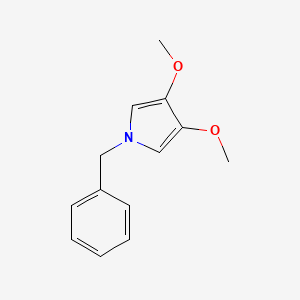
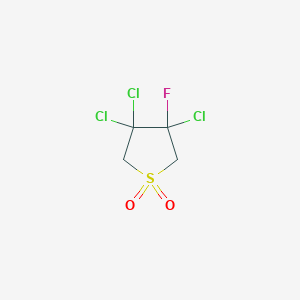
![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
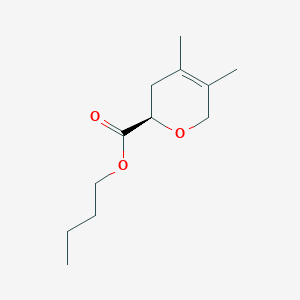
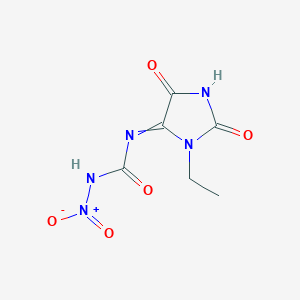
![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
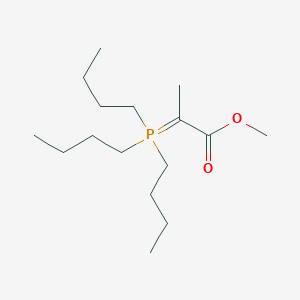
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
